Meropenem trihidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Meropenem es un antibiótico carbapenémico de amplio espectro que se utiliza para tratar una variedad de infecciones bacterianas. Es efectivo contra bacterias tanto Gram-positivas como Gram-negativas. Meropenem funciona penetrando las células bacterianas e interfiriendo con la síntesis de componentes vitales de la pared celular, lo que lleva a la muerte celular . Se utiliza comúnmente para tratar infecciones complicadas de la piel y de las estructuras cutáneas, infecciones intraabdominales complicadas y meningitis bacteriana .

Mecanismo De Acción

Meropenem ejerce sus efectos bactericidas inhibiendo la síntesis de la pared celular. Penetra fácilmente la pared celular de la mayoría de las bacterias Gram-positivas y Gram-negativas para alcanzar las proteínas de unión a la penicilina (PBP). Al unirse a estas proteínas, Meropenem interrumpe la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular .

Aplicaciones Científicas De Investigación

Meropenem tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar los antibióticos β-lactámicos y su estabilidad.

Biología: Investigado por sus interacciones con las células bacterianas y los mecanismos de resistencia.

Industria: Employed in the development of new antibiotics and in pharmaceutical manufacturing.

Análisis Bioquímico

Biochemical Properties

Meropenem trihydrate interacts with several enzymes and proteins. Its strongest affinities are towards penicillin-binding proteins (PBPs) 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus . The interaction with these PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

Meropenem trihydrate has significant effects on various types of cells and cellular processes. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By interfering with the synthesis of vital cell wall components, it leads to cell death . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Meropenem trihydrate involves its binding to PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis leads to cell death . The bactericidal activity of Meropenem results from this inhibition of cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Meropenem trihydrate shows changes in its effects over time. It penetrates into intra-abdominal tissues and peritoneal fluid within 1 hour, and median peak concentrations in bile and muscle are observed within 2–4 hours after administration .

Dosage Effects in Animal Models

In animal models, the effects of Meropenem trihydrate vary with different dosages. In mice and rats, large intravenous doses of Meropenem (2200-4000 mg/kg) have been associated with ataxia, dyspnea, convulsions, and mortalities .

Metabolic Pathways

Meropenem trihydrate is involved in various metabolic pathways. It undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment . It is metabolized into open ring metabolite UK-1a which is also microbiologically active .

Transport and Distribution

Meropenem trihydrate is transported and distributed within cells and tissues. It penetrates most body fluids and tissues rapidly after intravenous administration . It is also actively pumped back into the gut lumen by efflux transporters, particularly P-glycoprotein (P-gp), present in the gastrointestinal tract .

Subcellular Localization

The subcellular localization of Meropenem trihydrate is primarily within the bacterial cell wall where it binds to PBPs and inhibits the synthesis of vital cell wall components . This leads to cell death . The localization of Meropenem within the bacterial cell wall is crucial for its antibacterial activity.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Meropenem se sintetiza mediante un proceso de varios pasos que implica la condensación de un éster de enol-fosfato con un derivado de tiol. Los pasos clave incluyen:

Desprotección e hidrogenación: El Meropenem diprotegido luego se desprotege e hidrogena para obtener Meropenem Trihidrato no estéril.

Conversión a Meropenem Trihidrato estéril: El Meropenem Trihidrato no estéril se convierte en Meropenem Trihidrato estéril utilizando agua, solución de amoníaco metanólico y purga de gas dióxido de carbono.

Métodos de producción industrial

La producción industrial de Meropenem implica la hidrogenólisis catalítica de un intermedio clave, seguida de procesos de ciclación catalítica convencional, esterificación y condensación protectora . Este método simplifica el proceso de producción, mejora el rendimiento y reduce los costos .

Análisis De Reacciones Químicas

Tipos de reacciones

Meropenem experimenta diversas reacciones químicas, que incluyen:

Hidrogenación: Utilizado en el paso de desprotección durante la síntesis.

Condensación: Implica la formación de la estructura central de Meropenem.

Desprotección: Eliminación de grupos protectores para producir el compuesto activo.

Reactivos y condiciones comunes

Hidrogenación: Catalizador de paladio sobre carbón activado (Pd/AC).

Condensación: Éster de enol-fosfato y derivado de tiol.

Desprotección: Solución de amoníaco metanólico y gas dióxido de carbono.

Principales productos formados

El principal producto formado a partir de estas reacciones es Meropenem Trihidrato, que luego se convierte en su forma estéril para uso médico .

Comparación Con Compuestos Similares

Compuestos similares

Ertapenem: Menos activo contra bacilos Gram-negativos no fermentadores en comparación con Meropenem.

Doripenem: Espectro de actividad similar, pero con diferentes propiedades farmacocinéticas.

Singularidad de Meropenem

Meropenem es único debido a su amplio espectro de actividad, estabilidad contra la hidrólisis de β-lactamasa y su capacidad de uso sin un inhibidor de la dehidropeptidasa renal . Es más activo contra patógenos Gram-negativos en comparación con Imipenem y tiene un perfil de seguridad favorable .

Propiedades

Número CAS |

119478-56-7 |

|---|---|

Fórmula molecular |

C17H27N3O6S |

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |

Clave InChI |

WCDAAZJSDNCCFU-NACOAMSHSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

SMILES isomérico |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |

SMILES canónico |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |

Key on ui other cas no. |

119478-56-7 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Solubilidad |

Sparingly 5.63e+00 g/L |

Sinónimos |

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

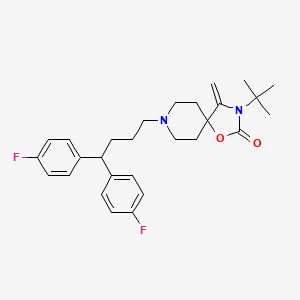

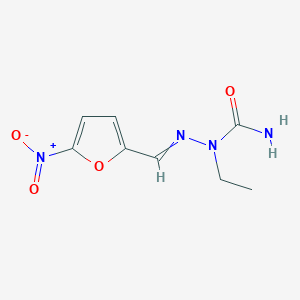

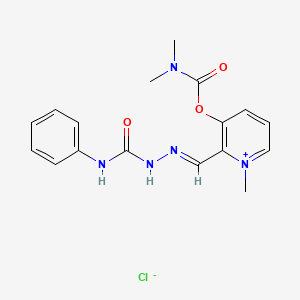

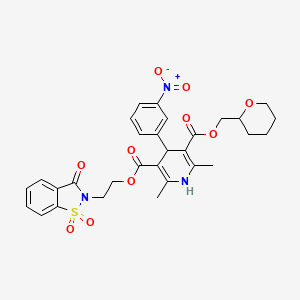

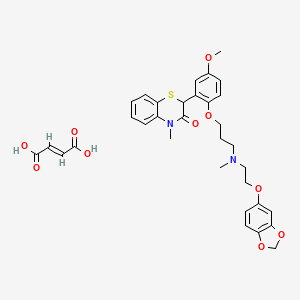

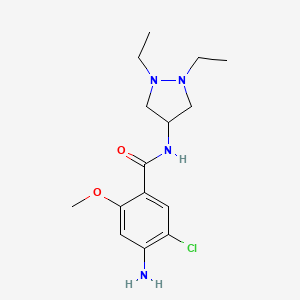

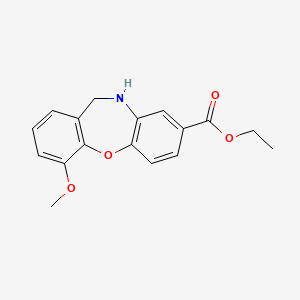

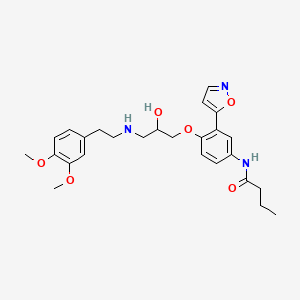

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)